(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule It features a blend of thiophene, pyridine, and piperidine rings, which contribute to its unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might start with the formation of the thiophene and piperidine rings, followed by their coupling through a series of condensation reactions and catalytic processes.
Step 1: : Synthesis of thiophene ring via cyclization.
Step 2: : Formation of piperidine ring through amination.
Step 3: : Coupling reactions under anhydrous conditions with appropriate catalysts (e.g., palladium on carbon) to form the final product.
Industrial Production Methods
Industrial production scales up these processes using continuous flow reactors to maintain reaction consistency and yield. Key considerations include the optimization of temperature, pressure, and catalyst concentrations to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Conversion of thiophene sulfur to sulfoxide or sulfone derivatives.
Reduction: : Hydrogenation of the pyridine ring.
Substitution: : Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Using hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: : Utilizing hydrogen gas with a palladium catalyst.
Substitution: : Applying halogenation reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
From Oxidation: : Thiophene sulfoxide or sulfone.
From Reduction: : Tetrahydropyridine derivatives.
From Substitution: : Halogenated thiophene compounds.
Scientific Research Applications
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone has diverse research applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Potential role in the development of bioactive compounds due to its heterocyclic structure.
Medicine: : Investigation of its pharmacological properties, especially its potential as an intermediate in drug synthesis.
Industry: : Usage in materials science for the development of novel polymers and electronic materials.
Mechanism of Action
The compound's mechanism of action is primarily determined by its functional groups and their interactions with biological molecules.
Molecular Targets: : It may interact with various enzymes and receptors, influencing biological pathways.
Pathways Involved: : Potential to modulate signal transduction pathways, depending on the functional modifications of the compound.
Comparison with Similar Compounds
Comparison: : Similar compounds like (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone and thiophen-3-yl ketone share structural similarities but differ in the nature of substituents and overall reactivity.
Uniqueness: : The combination of thiophene, pyridine, and piperidine in a single molecule offers a unique set of chemical properties that can be exploited in various fields.
List of Similar Compounds
Thiophene-2-carboxaldehyde
Pyridine-3-carboxylic acid
Piperidine-4-carboxylic acid
Remember, the synthesis and applications of such complex compounds are subject to ongoing research, so there's always more to discover. Hope this sheds some light on your compound of interest!
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-17(14-4-9-21-12-14)18-6-1-15(2-7-18)19-8-3-16-13(11-19)5-10-22-16/h4-5,9-10,12,15H,1-3,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVOIDUXXTJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.